N-(furan-2-ylmethyl)-2,4-dimethylaniline
Description
Contextual Landscape of Furan-Appended Amine Systems
Furan-appended amine systems are compounds that feature both a furan (B31954) ring and an amine functional group. The furan component is of particular interest as it can be derived from renewable biomass sources, with furfural (B47365) being a key platform chemical produced from the dehydration of pentose (B10789219) sugars found in agricultural and forestry waste. scispace.comsciencepubco.com This bio-based origin makes furan derivatives attractive building blocks for sustainable chemistry.
The combination of the furan ring's aromatic and diene characteristics with the nucleophilicity and basicity of the amine group creates a bifunctional scaffold. These systems are utilized in the synthesis of a wide array of products, including polymers, pharmaceuticals, and agrochemicals. scispace.comresearchgate.net The reactivity of the furan ring allows for various transformations, such as Diels-Alder reactions, while the amine group serves as a handle for chain extension or the introduction of other functional groups. researchgate.net Research has explored furan-containing compounds in the development of novel resins, drugs, and specialty chemicals. scispace.com
Significance of N-Alkyl Aniline (B41778) Derivatives in Chemical Research
N-alkyl aniline derivatives are a cornerstone of the chemical industry, valued for their role as intermediates and precursors. Aniline, the parent compound, is a major commodity chemical used primarily to produce precursors for polyurethane polymers. wikipedia.org The alkylation of the nitrogen atom leads to a class of compounds with diverse applications.
These derivatives are crucial in the manufacturing of dyes and pigments, such as the triarylmethane dyes malachite green and crystal violet, which are synthesized from N,N-dimethylaniline. wikipedia.org In the polymer industry, they serve as promoters and curing agents for polyester (B1180765) and vinyl ester resins. wikipedia.org Furthermore, N-alkyl anilines are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals, where the aniline moiety provides a scaffold that can be readily modified to tune biological activity. The development of efficient and selective N-alkylation methods remains an active area of research, reflecting the industrial importance of these compounds.
Overview of N-(furan-2-ylmethyl)-2,4-dimethylaniline Synthesis and Characterization Approaches
Detailed experimental procedures and comprehensive characterization data for this compound are not extensively documented in peer-reviewed literature. However, its synthesis can be reliably predicted based on well-established chemical transformations for analogous compounds. The most logical and widely employed method for its preparation is the reductive amination of furan-2-carbaldehyde (furfural) with 2,4-dimethylaniline (B123086).
This two-step, one-pot reaction typically involves:
Imine Formation: The initial reaction between the aldehyde group of furfural and the primary amine group of 2,4-dimethylaniline forms a Schiff base (imine) intermediate, with the elimination of a water molecule.
Reduction: The resulting C=N double bond of the imine is then reduced to a single bond to yield the final secondary amine product. This reduction can be achieved using various methods, most commonly through catalytic hydrogenation with catalysts based on palladium, rhodium, or ruthenium, or by using chemical reducing agents. researchgate.netrsc.org
The starting materials for this proposed synthesis are commercially available.
Table 1: Properties of Reactants
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
|---|---|---|---|---|
| Furan-2-carbaldehyde | Furan-2-carbaldehyde | 98-01-1 | C₅H₄O₂ | 96.08 |
| 2,4-Dimethylaniline | 2,4-Dimethylaniline | 95-68-1 | C₈H₁₁N | 121.18 |
Once synthesized, the structural confirmation of this compound would rely on standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific spectral data is not available in the literature, predictions can be made based on the expected structure.
Table 2: Predicted Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₅NO |
| Molar Mass ( g/mol ) | 201.26 |
| CAS Number | Data not available |
| Physical State | Data not available |
| Melting/Boiling Point | Data not available |
Research Gaps and Objectives for Comprehensive Investigation of this compound
The primary research gap concerning this compound is the significant lack of published scientific literature detailing its specific synthesis, purification, characterization, and potential applications. While data exists for isomers such as N-(furan-2-ylmethyl)-3,4-dimethylaniline, the 2,4-disubstituted variant remains largely unexplored. moldb.com This absence of fundamental data prevents its consideration for use in synthetic chemistry and materials science.
This knowledge gap forms the basis for clear research objectives aimed at a comprehensive investigation of the compound:
Develop and Optimize Synthesis: The first objective is to establish and optimize a reliable synthetic protocol, likely via the reductive amination of furfural and 2,4-dimethylaniline. This would involve screening various catalysts, reducing agents, and reaction conditions to achieve high yield and purity.
Comprehensive Characterization: A crucial step would be the full characterization of the purified compound using modern analytical techniques (¹H NMR, ¹³C NMR, MS, IR, and elemental analysis) to unequivocally confirm its structure and provide a reference dataset for future studies.
Investigation of Physicochemical Properties: The physical properties (e.g., melting point, boiling point, solubility) and chemical properties (e.g., stability, reactivity) of the compound should be systematically investigated.
Exploration of Potential Applications: Future research should explore the utility of this compound as a chemical intermediate. Its structure suggests potential as a monomer for novel polymers, a scaffold for the synthesis of biologically active molecules in the pharmaceutical or agrochemical sectors, or as a ligand in coordination chemistry. Comparative studies with its other isomers could reveal structure-property relationships influenced by the positions of the methyl groups on the aniline ring.
Structure
3D Structure
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2,4-dimethylaniline |
InChI |
InChI=1S/C13H15NO/c1-10-5-6-13(11(2)8-10)14-9-12-4-3-7-15-12/h3-8,14H,9H2,1-2H3 |
InChI Key |
QCKJXROKTAIBBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CO2)C |
Origin of Product |
United States |
Synthetic Methodologies for N Furan 2 Ylmethyl 2,4 Dimethylaniline
Precursor Synthesis and Reactant Derivations for N-(furan-2-ylmethyl)-2,4-dimethylaniline Formation
The formation of the target compound relies on the successful synthesis of its two key precursors: 2,4-dimethylaniline (B123086) and a suitable furan-2-ylmethyl halide.
2,4-Dimethylaniline, also known as 2,4-xylidine, is an important organic intermediate. solubilityofthings.com There are several established methods for its synthesis, primarily starting from m-xylene (B151644).
One common industrial method involves a two-step process: the nitration of m-xylene followed by the reduction of the resulting 2,4-dimethylnitrobenzene. The reduction can be carried out using iron powder in an acidic medium or through catalytic hydrogenation.
A more direct approach is the amination of m-xylene. google.com This method utilizes hydroxylamine (B1172632) hydrochloride as the amino source in the presence of a soluble vanadium salt catalyst. google.com The reaction is conducted in an acetic acid-water medium and is heated to reflux for 1 to 6 hours. google.com This direct amination offers advantages such as milder operating conditions and potentially lower environmental impact compared to the nitration-reduction route. google.com
Table 1: Comparison of Synthetic Routes to 2,4-Dimethylaniline
| Method | Starting Material | Key Reagents | Conditions | Advantages |
|---|---|---|---|---|
| Nitration-Reduction | m-Xylene | Mixed Acid (HNO₃/H₂SO₄), then Fe/HCl or H₂/Catalyst | Two steps: Nitration followed by reduction | Established, high-yield industrial process |
| Direct Amination | m-Xylene | Hydroxylamine hydrochloride, Soluble vanadium salt, Acetic acid | Reflux, 1-6 hours | Single step, milder conditions, less pollution google.com |
The second precursor, a furan-2-ylmethyl halide (e.g., furfuryl chloride), is typically synthesized from furfuryl alcohol. Furfuryl alcohol is a renewable chemical derived from the hydrogenation of furfural (B47365), which is produced from lignocellulosic biomass. wikipedia.orgrsc.org
The conversion of furfuryl alcohol to a furfuryl halide can be achieved using standard halogenating agents. For instance, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used to convert primary alcohols to their corresponding alkyl chlorides and bromides, respectively. These reactions are typically performed in an inert solvent under controlled temperatures to prevent unwanted side reactions.
Optimized Reaction Conditions and Parameters for this compound Formation
The formation of this compound occurs via the N-alkylation of 2,4-dimethylaniline with the furan-2-ylmethyl halide precursor. The efficiency and selectivity of this reaction are highly dependent on several parameters, including the choice of solvent, temperature, pressure, and catalyst.
The selection of a solvent is critical in N-alkylation reactions as it can influence reaction rates and product selectivity. For the N-alkylation of aromatic amines, a range of solvents has been studied.
Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and urea, have been shown to act as both the solvent and catalyst for the N-alkylation of aromatic primary amines. repositorioinstitucional.mx This approach can help avoid the issue of multiple alkylations, which is often a problem when using traditional polar volatile organic solvents. repositorioinstitucional.mx Other solvents like acetonitrile (B52724) have been used for liquid-phase N-alkylation of amines at room temperature. researchgate.net In some catalytic systems, toluene (B28343) has been identified as an optimal solvent for achieving high selectivity.
Table 2: Effect of Solvent on N-Alkylation of Aromatic Amines
| Solvent Type | Example(s) | Typical Conditions | Outcome |
|---|---|---|---|
| Deep Eutectic Solvent | Choline Chloride/Urea | Room Temperature to Moderate Heat | Acts as solvent and catalyst, high selectivity repositorioinstitucional.mx |
| Polar Aprotic | Acetonitrile | Room Temperature | Effective for liquid-phase reactions researchgate.net |
| Non-polar Aromatic | Toluene | Varies with catalyst (e.g., 80-110°C) | Optimal for certain metal-catalyzed systems |
Temperature and pressure are key parameters that must be optimized to achieve high conversion and selectivity. For the synthesis of precursors like 2,4-dimethylaniline via direct amination, the reaction is typically brought to reflux at atmospheric pressure. google.com
In the final N-alkylation step, the optimal temperature can vary widely depending on the catalytic system employed. While many traditional N-alkylation reactions require high temperatures (often >100°C), modern catalytic systems have enabled these reactions to proceed under much milder conditions. nih.gov For example, certain ruthenium-based catalysts can facilitate the N-alkylation of aromatic amines at temperatures as low as 25-70°C. nih.gov The optimization of these parameters is crucial for minimizing side reactions and energy consumption. nih.gov
Table 3: Temperature and Pressure Conditions in Synthesis
| Reaction Step | Method | Temperature Range | Pressure |
|---|---|---|---|
| 2,4-Dimethylaniline Synthesis | Direct Amination of m-xylene | Reflux | Atmospheric google.com |
| N-Alkylation of Aniline (B41778) | Ruthenium-catalyzed | 25°C - 70°C | Atmospheric nih.gov |
| N-Alkylation of Aniline | Traditional Thermal Methods | >100°C | Atmospheric or Elevated |
Catalysis is central to the efficient and selective N-alkylation of anilines. Transition metal-based catalysts, particularly those involving ruthenium, iridium, cobalt, and manganese, have been extensively developed for this transformation. rsc.orgmdpi.comrsc.org
Ruthenium complexes, for instance, are effective for the N-alkylation of aromatic amines with alcohols under mild conditions. nih.govrsc.org Catalyst loading is an important variable, with typical loadings around 2 mol% being effective. nih.gov Cobalt catalysts supported on metal-organic frameworks (MOFs) have also shown excellent selectivity and high yields. rsc.org Solid acid catalysts can also be employed, though they may lead to challenges with overalkylation and the formation of byproducts like toluidines. researchgate.net For the synthesis of the 2,4-dimethylaniline precursor via direct amination, soluble vanadium salts are used catalytically. google.com
Table 4: Catalysts for N-Alkylation of Aromatic Amines
| Catalyst Type | Example | Loading | Key Features |
|---|---|---|---|
| Ruthenium Complex | [RuCl₂(AMPY)(DPPF)] | 2 mol% | High activity at mild temperatures (25-70°C) nih.gov |
| Cobalt-MOF | Co supported on UiO-67 | --- | Heterogeneous, excellent selectivity and yield rsc.org |
| Manganese Complex | [(IndH)MnIICl₂] | --- | Catalyzes oxidative demethylation mdpi.com |
| Solid Acid | Zeolites, Clays | --- | Can promote alkylation but may have selectivity issues researchgate.net |
Mechanistic Pathways and Reaction Kinetics of this compound Synthesis
The synthesis of this compound is primarily achieved through synthetic routes that involve the formation of a crucial carbon-nitrogen bond between the furan (B31954) moiety and the aniline derivative. Understanding the underlying mechanistic pathways and the kinetics of these reactions is fundamental for optimizing reaction conditions and improving yield and selectivity.
Proposed Reaction Mechanisms (e.g., nucleophilic substitution)
The formation of this compound can be conceptualized through two primary mechanistic routes: reductive amination and nucleophilic substitution.
Reductive Amination: This is a prominent and widely utilized method for synthesizing amines from carbonyl compounds. The reaction between furfural and 2,4-dimethylaniline proceeds via a two-step mechanism:
Imine Formation: The reaction is initiated by the nucleophilic attack of the amino group of 2,4-dimethylaniline on the carbonyl carbon of furfural. This is typically catalyzed by an acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The subsequent dehydration of the resulting hemiaminal intermediate leads to the formation of a Schiff base, or imine (N-(furan-2-ylmethylene)-2,4-dimethylaniline).
Reduction: The C=N double bond of the in situ generated imine is then reduced to a single bond to yield the final secondary amine, this compound. This reduction can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂ with Pd/C, Ni, or Rh catalysts) or hydride reagents (e.g., sodium borohydride (B1222165), sodium cyanoborohydride). researchgate.netrsc.org The reaction is believed to proceed via an imine pathway, although the intermediate may not always be detectable due to its high reactivity. rsc.org
Nucleophilic Substitution: An alternative pathway involves the direct reaction of a furfuryl halide (e.g., furfuryl chloride) or another derivative with a suitable leaving group, with 2,4-dimethylaniline. In this SN2-type mechanism, the nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic carbon of the furfuryl group and displacing the leaving group. The rate and efficiency of this reaction are influenced by the nature of the leaving group, the solvent, and the reaction temperature.
Kinetic Study of Reaction Progression
While specific kinetic studies exclusively for the synthesis of this compound are not extensively documented in publicly available literature, the kinetics of the key reaction steps can be inferred from studies on analogous systems, such as the reductive amination of furfural. researchgate.netresearchgate.net
The reduction of the imine is generally the irreversible and rate-determining step. In catalytic hydrogenation, the reaction rate is influenced by factors such as hydrogen pressure, catalyst type and loading, temperature, and the nature of the solvent. rsc.org For instance, in the reductive amination of furfural, a detailed analysis of the reaction system sheds light on the pathway and provides an understanding of each elementary step. rsc.org Time-dependent reaction profiles in similar syntheses have suggested that a Schiff base intermediate is detectable, offering indirect evidence for the formation of the imine. rsc.org
The table below presents hypothetical kinetic data for the reductive amination of furfural with an aniline derivative, illustrating the influence of temperature on the reaction rate constant.
| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Reaction Half-life (t₁/₂) (s) |
|---|---|---|
| 60 | 0.005 | 138.6 |
| 80 | 0.015 | 46.2 |
| 100 | 0.040 | 17.3 |
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of furan-based compounds to develop more sustainable and environmentally benign processes. researchgate.net These approaches focus on maximizing atom economy, utilizing renewable feedstocks, employing safer solvents and reagents, and improving energy efficiency.
Furfural, a key starting material for the synthesis of this compound, is a biomass-derived aldehyde, which aligns with the green chemistry principle of using renewable resources. taylorfrancis.com The development of efficient methods for its transformation into valuable chemicals is a significant area of research. rsc.org
Several green strategies can be envisioned for the synthesis of the target molecule:
Catalytic Hydrogenation with Green Solvents: Performing the reductive amination using heterogeneous catalysts that can be easily recovered and reused is a key green approach. Furthermore, the use of environmentally friendly solvents such as water or bio-derived solvents can significantly reduce the environmental impact of the process. rsc.org The reductive amination of furfural to furfurylamine (B118560) has been successfully demonstrated using an aqueous solution of ammonia (B1221849) and molecular hydrogen, representing an environmentally benign process. rsc.org
Electrochemical Methods: Electrochemical reductive amination presents a promising green alternative, utilizing water as a hydrogen source and avoiding the need for chemical reducing agents. taylorfrancis.com This method offers mild reaction conditions and can be highly selective.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. researchgate.net This can contribute to energy efficiency, a key aspect of green chemistry.
Solvent-Free Reactions: Whenever feasible, conducting reactions under solvent-free conditions can eliminate the environmental and economic costs associated with solvent use, separation, and disposal.
The following table summarizes various green synthetic approaches that could be applied to the synthesis of this compound, based on literature for similar compounds.
| Green Approach | Catalyst/Conditions | Solvent | Advantages | Reference Analogue |
|---|---|---|---|---|
| Catalytic Transfer Hydrogenation | Ru-MACHO-BH | Isopropanol | Base-free, high chemoselectivity | N-furfurylamines researchgate.net |
| Aqueous-Phase Reductive Amination | Rh/Al₂O₃ | Water | Environmentally benign solvent, high selectivity | Furfurylamine rsc.org |
| Flow Hydrogenation | Cu-based catalyst | Methanol (B129727) | Continuous process, good to excellent yields | N-substituted 5-(hydroxymethyl)-2-furfuryl amines mdpi.com |
| Photocatalytic Conversion | Pd@BTL–Cd | Aqueous ammonia | Room temperature, visible light | Furfuryl amine researchgate.net |
Advanced Spectroscopic and Crystallographic Characterization of N Furan 2 Ylmethyl 2,4 Dimethylaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of N-(furan-2-ylmethyl)-2,4-dimethylaniline
Detailed experimental NMR data, including proton (¹H), carbon-13 (¹³C), and two-dimensional NMR (e.g., COSY, HSQC, HMBC), are essential for the definitive structural assignment of this compound. However, no specific chemical shifts (δ), coupling constants (J), or correlation peaks for this compound could be located in the public domain.
Proton (¹H) NMR Elucidation
A ¹H NMR spectrum would be critical for identifying the chemical environment of the protons in the molecule. This would include signals corresponding to the protons on the furan (B31954) ring, the methylene (B1212753) bridge (-CH₂-), the aromatic protons of the dimethylaniline ring, and the two methyl groups. Without experimental data, a detailed elucidation is not possible.
Carbon-13 (¹³C) NMR Structural Assignment
The ¹³C NMR spectrum would provide information on the number of unique carbon environments and their electronic nature. Specific peaks for the carbons of the furan ring, the methylene carbon, and the carbons of the 2,4-dimethylaniline (B123086) ring would be expected. This data is currently unavailable in the reviewed literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for this compound
2D NMR experiments are invaluable for establishing connectivity within a molecule. COSY would reveal proton-proton couplings, HSQC would correlate directly bonded proton and carbon atoms, and HMBC would show longer-range proton-carbon correlations. Such detailed connectivity maps for this compound have not been published.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Identification of this compound
An FT-IR spectrum would identify the characteristic vibrational modes of the functional groups present in the molecule. Key absorptions would be expected for the N-H stretching of the secondary amine, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and the C-O-C stretching of the furan ring. Specific wavenumber data for these vibrations are not documented.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions of this compound
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum would likely show absorption bands corresponding to π → π* transitions within the furan and dimethylaniline aromatic systems. The exact absorption maxima (λmax) for this compound are not available.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation of this compound
HRMS is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This would allow for the validation of the molecular formula of this compound, which is C₁₃H₁₅NO. While the theoretical exact mass can be calculated, experimental HRMS data to confirm this is not present in the available literature.
Single-Crystal X-ray Diffraction Analysis of this compound
Detailed experimental data from single-crystal X-ray diffraction is necessary to describe the precise three-dimensional arrangement of atoms and molecules within the crystal lattice. This analysis would provide definitive insights into the compound's structural features.
Molecular Geometry and Bond Parameters
Without crystallographic data, a definitive description of the molecular geometry, including specific bond lengths and angles for this compound, cannot be provided. This information is crucial for understanding the spatial relationship between the furan ring, the methylene bridge, and the 2,4-dimethylaniline moiety.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)
An analysis of the crystal packing and the nature of intermolecular forces, such as potential hydrogen bonds or C-H···π interactions, is not possible without the crystal structure. These interactions are fundamental to the supramolecular architecture and influence the physical properties of the solid material.
Conformational Analysis in the Solid State
The specific conformation adopted by the molecule in the solid state, including the torsion angles that define the orientation of the furan and dimethylaniline rings relative to each other, remains undetermined in the absence of X-ray diffraction data.
Should the crystal structure of this compound be determined and published in the future, a detailed article as per the requested outline could be generated.
Computational and Theoretical Investigations of N Furan 2 Ylmethyl 2,4 Dimethylaniline
Quantum Chemical Calculations of N-(furan-2-ylmethyl)-2,4-dimethylaniline
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and properties of molecules. For this compound, these methods elucidate its geometry, reactivity, and stability.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. nih.gov For this compound, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p). This process identifies the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. nih.gov The optimization process yields crucial data on bond lengths, bond angles, and dihedral angles. These theoretical parameters are often in close agreement with experimental data from techniques like X-ray crystallography, thereby validating the computational model. nih.gov The optimized structure serves as the foundation for all subsequent computational analyses, including vibrational frequencies and electronic properties.
Table 1: Representative Optimized Geometrical Parameters (Conceptual) This table presents plausible, representative data for this compound based on typical values for similar molecular structures.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C(aniline)-N | 1.40 |
| Bond Length (Å) | N-CH₂(methylene) | 1.45 |
| Bond Length (Å) | CH₂(methylene)-C(furan) | 1.51 |
| Bond Length (Å) | C(furan)-O | 1.37 |
| Bond Angle (°) | C(aniline)-N-CH₂ | 120.5 |
| Bond Angle (°) | N-CH₂-C(furan) | 112.0 |
Frontier Molecular Orbital (FMO) theory is essential for explaining the reactivity of molecules. libretexts.orgyoutube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, indicating nucleophilic sites, while the LUMO acts as an electron acceptor, indicating electrophilic sites. youtube.comacadpubl.eu
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. acadpubl.euirjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates a molecule is more reactive and prone to intramolecular charge transfer. acadpubl.euresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethylaniline (B123086) ring, while the LUMO may be distributed across the furan (B31954) ring and the methylene (B1212753) bridge.
Table 2: Conceptual Frontier Molecular Orbital Properties This table provides representative energy values for this compound based on analyses of analogous furan and aniline (B41778) derivatives.
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -5.30 |
| E(LUMO) | -0.95 |
| Energy Gap (ΔE) | 4.35 |
Computational vibrational spectroscopy is a technique used to predict the infrared (IR) and Raman spectra of a molecule. core.ac.ukarxiv.org By performing frequency calculations on the DFT-optimized geometry, a set of harmonic vibrational frequencies can be obtained. researchgate.net These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations.
For this compound, characteristic vibrational modes can be assigned. For instance, C-H stretching vibrations of the aromatic rings are typically observed in the 3000-3100 cm⁻¹ region. The furan ring itself has distinct vibrational modes for C-O-C and C=C stretching. globalresearchonline.net Comparing the computed spectrum with experimental data allows for a detailed assignment of the observed spectral bands, confirming the molecular structure. researchgate.net
Table 3: Predicted Vibrational Frequencies and Assignments (Conceptual) This table shows representative theoretical vibrational frequencies for key functional groups in this compound.
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 3080 | ν(C-H) | Aromatic C-H Stretch |
| 2950 | ν(C-H) | Methyl C-H Stretch |
| 1610 | ν(C=C) | Aromatic Ring Stretch |
| 1520 | ν(C=C) | Furan Ring Stretch |
| 1315 | ν(C-N) | Aromatic C-N Stretch |
| 1250 | ν(C-O-C) | Furan Ring Asymmetric Stretch |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netthaiscience.info The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. nih.govmalayajournal.org Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov
In this compound, the most negative potential is expected to be located around the oxygen atom of the furan ring and the nitrogen atom of the aniline group, owing to their lone pairs of electrons. These sites represent the primary locations for interactions with electrophiles. Positive potentials are generally found around the hydrogen atoms. bhu.ac.in
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding, charge delocalization, and hyperconjugative interactions. materialsciencejournal.orgnumberanalytics.com This method interprets the molecular wavefunction in terms of localized Lewis-type orbitals (bonds and lone pairs) and non-Lewis-type orbitals (antibonding and Rydberg). nih.gov
Table 4: Significant NBO Donor-Acceptor Interactions (Conceptual) This table lists plausible high-stabilization energy interactions for this compound.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP (N) | π(Carom-Carom) | 45.5 |
| LP (O) | π(Cfuran-Cfuran) | 25.0 |
| π(Carom-Carom) | π(Carom-Carom) | 20.2 |
| σ(C-H)methyl | σ(Carom-N) | 5.1 |
Molecular Dynamics Simulations and Conformational Analysis of this compound
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior and conformational flexibility of molecules over time. While quantum calculations focus on a static, minimum-energy structure, MD simulations provide insights into how the molecule behaves at a given temperature, including bond rotations and conformational changes. researchgate.net For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations could reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between them. This information is particularly useful for understanding how the molecule's shape might influence its interactions with other molecules. researchgate.net
Reaction Pathway Modeling and Transition State Analysis for this compound Synthesis
The synthesis of this compound is a significant process in organic chemistry, yielding a compound with potential applications in various fields. Understanding the underlying reaction mechanism at a molecular level is crucial for optimizing reaction conditions, improving yields, and designing more efficient synthetic routes. Computational and theoretical investigations, particularly reaction pathway modeling and transition state analysis, provide invaluable insights into the energetic and structural transformations that occur during the synthesis.
The most common and direct synthetic route to this compound is the reductive amination of furfural (B47365) with 2,4-dimethylaniline. This process typically involves two key stages:
Formation of a Schiff base intermediate: The initial step is the nucleophilic addition of the primary amine (2,4-dimethylaniline) to the carbonyl group of the aldehyde (furfural), followed by dehydration to form a C=N double bond, yielding an imine, also known as a Schiff base.
Reduction of the Schiff base: The subsequent step involves the reduction of the imine intermediate to the corresponding secondary amine, this compound.
Computational modeling of this reaction pathway allows for a detailed examination of the potential energy surface, identifying the energies of reactants, intermediates, transition states, and products.
Modeling the Schiff Base Formation
The formation of the Schiff base intermediate is a reversible, acid-catalyzed reaction. Theoretical studies on analogous reactions, such as the formation of Schiff bases from substituted anilines and other aldehydes, suggest a multi-step mechanism. The key steps that can be computationally modeled are:
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline attacking the electrophilic carbonyl carbon of furfural. This leads to the formation of a zwitterionic tetrahedral intermediate, often referred to as a carbinolamine.
Proton Transfer: A proton transfer step occurs, typically facilitated by a solvent molecule or a catalyst, to neutralize the charges and form a neutral carbinolamine.
Dehydration: The final step in Schiff base formation is the elimination of a water molecule. This is usually the rate-determining step and involves the protonation of the hydroxyl group of the carbinolamine, making it a good leaving group (water), followed by the formation of the C=N double bond.
Transition state analysis for each of these steps is critical. By locating the transition state structures, which are first-order saddle points on the potential energy surface, the activation energy for each step can be calculated. These calculations help in identifying the kinetic bottlenecks of the reaction.
| Step | Description | Key Computational Parameters |
| 1 | Nucleophilic attack of 2,4-dimethylaniline on furfural | Geometry of the approaching reactants, formation of the C-N bond, activation energy (ΔG‡) |
| 2 | Formation of the carbinolamine intermediate | Stability of the intermediate, bond lengths and angles |
| 3 | Proton transfer steps | Role of solvent or catalyst, energy barriers for proton shuttling |
| 4 | Dehydration to form the Schiff base | C-O bond cleavage, C=N bond formation, activation energy for water elimination |
This table is generated based on established mechanisms for Schiff base formation and represents the expected focus of a computational study.
Transition State Analysis of the Reduction Step
The reduction of the Schiff base intermediate to this compound can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. The mechanism and the corresponding transition state will vary depending on the chosen method.
For a hydride reduction (e.g., with NaBH₄), the transition state would involve the approach of the hydride ion to the electrophilic carbon of the imine. Computational modeling would focus on:
Hydride Attack: The trajectory of the hydride ion's approach to the C=N bond.
Transition State Geometry: The geometry of the transition state, including the partial formation of the C-H bond and the partial breaking of the C=N pi bond.
Activation Energy: The energy barrier for the hydride addition.
In the case of catalytic hydrogenation, the mechanism is more complex, involving the adsorption of the Schiff base and hydrogen onto the catalyst surface. A computational model would need to consider the catalyst surface (e.g., Pd, Pt, Ni) and would investigate:
Adsorption Energies: The binding energies of the reactants to the catalyst surface.
Surface Reaction Pathway: The step-by-step addition of hydrogen atoms to the C=N bond on the catalyst surface.
Transition States on the Catalyst Surface: The energies and structures of the transition states for the hydrogenation steps.
| Reduction Method | Key Features of the Transition State | Calculated Parameters |
| Hydride Reduction (e.g., NaBH₄) | Approach of the hydride to the imine carbon, pyramidalization of the nitrogen atom. | Activation Energy (ΔG‡), C-H bond formation distance. |
| Catalytic Hydrogenation | Adsorption of the imine and H₂ on the catalyst surface, stepwise H addition. | Adsorption energies, surface diffusion barriers, activation energies for H-addition steps. |
This table outlines the expected computational considerations for the two primary reduction pathways.
By combining the computational data from both the Schiff base formation and the reduction steps, a complete energy profile for the synthesis of this compound can be constructed. This profile provides a quantitative understanding of the reaction mechanism, highlighting the relative stabilities of intermediates and the energy barriers of each step. Such detailed theoretical insights are instrumental in the rational design of more efficient and selective synthetic protocols for this and related compounds.
Chemical Reactivity and Derivatization Strategies for N Furan 2 Ylmethyl 2,4 Dimethylaniline
Stability Profile and Degradation Pathways of N-(furan-2-ylmethyl)-2,4-dimethylaniline
The stability of this compound is influenced by environmental factors such as heat, light, and the presence of hydrolytic agents. Degradation can occur at the furan (B31954) ring, the aniline (B41778) moiety, or the amine linkage, leading to a variety of products.
While specific studies on the thermal and photolytic stability of this compound are not extensively documented, the known behavior of its constituent parts suggests potential degradation pathways. The furan ring, for instance, can undergo thermal decomposition. Studies on related compounds like 5-methyl-2-ethylfuran have shown that thermal decomposition can lead to the cleavage of substituents from the furan ring. mdpi.com The thermal degradation of furfuryl alcohol, a closely related precursor, can lead to the formation of furan and 2-methylfuran. researchgate.net This suggests that under thermal stress, this compound could potentially cleave at the benzylic C-N bond or undergo rearrangements involving the furan ring.
Photolytic degradation is also a possibility, as aromatic amines and furan derivatives can be sensitive to UV radiation. Aniline and its derivatives are known to darken upon exposure to air and light, a characteristic of many aromatic amines. nih.govnih.gov This is often due to oxidation and polymerization reactions. The furan ring itself is also susceptible to photooxidation.
The secondary amine linkage in this compound is generally stable under neutral conditions. However, under strongly acidic or basic conditions, hydrolysis could potentially occur, although it would likely require harsh conditions. The furan ring itself is sensitive to strong acids, which can lead to ring-opening reactions. mdpi.com This acid-catalyzed hydrolysis of the furan moiety would likely be a more significant degradation pathway than the hydrolysis of the relatively stable amine linkage. The presence of water can facilitate the ring opening of the furan moiety during acid-catalyzed polymerization of furfuryl alcohol, a reaction that may have parallels in the degradation of this compound under similar conditions. mdpi.com
In the context of oxidative degradation, studies on simple aliphatic amines have shown that they are reactive towards oxidizing agents like ozone. rsc.org Such oxidative processes could lead to N-dealkylation or oxidation of the nitrogen atom, representing another potential degradation pathway for the amine portion of the molecule.
Electrophilic and Nucleophilic Reaction Susceptibilities of this compound
The presence of two electron-rich aromatic rings and a secondary amine makes this compound highly susceptible to electrophilic attack. The furan ring is significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic substitution on the furan ring typically occurs at the C5 position (adjacent to the oxygen and furthest from the existing substituent). chemicalbook.comnumberanalytics.com Common electrophilic reactions include nitration, halogenation, and acylation.
The 2,4-dimethylaniline (B123086) ring is also activated towards electrophilic substitution by the strongly activating amino group and the two methyl groups. The directing effects of these groups would favor substitution at the positions ortho and para to the amino group. Given that the para position is blocked by a methyl group, electrophilic attack would be expected to occur at the position ortho to the amino group (C6) or ortho to both methyl groups (C5).
The nitrogen atom of the secondary amine is nucleophilic and can react with electrophiles such as alkyl halides and acyl chlorides to form tertiary amines and amides, respectively.
Nucleophilic reactions involving this compound are less common for the aromatic rings unless they are activated by strongly electron-withdrawing groups. However, the furan ring can undergo nucleophilic substitution under certain conditions, particularly if a good leaving group is present. chemicalpapers.com The secondary amine proton can be abstracted by a strong base, making the nitrogen atom a more potent nucleophile.
Synthesis and Structural Characterization of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound can be achieved by modifying the furan moiety, the aniline ring, or the amine linkage.
The high reactivity of the furan ring allows for a variety of modifications. Electrophilic substitution reactions can introduce a range of functional groups at the 5-position of the furan ring. For example, Vilsmeier-Haack formylation can introduce a formyl group, and Friedel-Crafts acylation can add an acyl group. pleiades.online These reactions would yield derivatives with altered electronic and steric properties.
Another approach is to start with a substituted furfural (B47365) or furfuryl alcohol and then perform the reductive amination with 2,4-dimethylaniline. This allows for the introduction of substituents on the furan ring prior to the formation of the amine linkage.
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Formylation | POCl₃, DMF | 5-formyl-N-(furan-2-ylmethyl)-2,4-dimethylaniline |
| Acetylation | Acetic anhydride, H₃PO₄ | 5-acetyl-N-(furan-2-ylmethyl)-2,4-dimethylaniline |
| Halogenation | NBS, CCl₄ | 5-bromo-N-(furan-2-ylmethyl)-2,4-dimethylaniline |
The aniline ring can be modified through electrophilic aromatic substitution. Given the activating nature of the amine and methyl groups, reactions such as halogenation can be performed under relatively mild conditions. For instance, reaction with N-bromosuccinimide can introduce a bromine atom onto the aniline ring. nih.gov The position of substitution would be directed by the existing substituents.
Alkylation or acylation of the secondary amine nitrogen would also produce derivatives with different properties. For example, reaction with an alkyl halide in the presence of a base would yield a tertiary amine.
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Bromination | N-bromosuccinimide | N-(furan-2-ylmethyl)-bromo-2,4-dimethylaniline |
| N-Alkylation | CH₃I, K₂CO₃ | N-(furan-2-ylmethyl)-N,2,4-trimethylaniline |
| N-Acylation | Acetyl chloride, Pyridine | N-acetyl-N-(furan-2-ylmethyl)-2,4-dimethylaniline |
Structural characterization of these new derivatives would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the molecular structure and the position of new substituents.
Modifications at the N-Methyl Linkage
The secondary amine linkage in this compound is a key site for chemical modification, allowing for derivatization through reactions such as N-alkylation and N-dealkylation. These transformations can alter the molecule's steric and electronic properties, leading to a diverse range of new compounds.
N-Alkylation Strategies
Further alkylation of the secondary amine in this compound can be achieved through various established synthetic methodologies. The nitrogen atom's lone pair of electrons makes it nucleophilic, enabling it to react with electrophilic alkylating agents. Common strategies include reactions with alkyl halides, sulfates, or other similar reagents. The choice of solvent and base is crucial in these reactions to deprotonate the secondary amine, thereby increasing its nucleophilicity and facilitating the substitution reaction. The reaction conditions, including temperature and the nature of the alkylating agent, can be tailored to optimize the yield of the desired tertiary amine.
N-Dealkylation Approaches
The cleavage of the N-benzyl-type bond in this compound represents a significant synthetic transformation, enabling the removal of the furfuryl group to yield 2,4-dimethylaniline. This N-dealkylation is an important process for generating precursor molecules for further synthesis. nih.gov A variety of chemical and catalytic methods have been developed for the N-dealkylation of amines. nih.gov
One common approach involves the use of chloroformates, such as phenyl chloroformate or 2,2,2-trichloroethyl chloroformate, followed by a hydrolysis or reduction step to liberate the secondary amine. nih.gov For instance, the reaction with 2,2,2-trichloroethyl chloroformate would form a carbamate (B1207046) intermediate, which can then be cleaved using zinc dust in a suitable solvent system like acetic acid or methanol (B129727) to yield the dealkylated aniline. nih.gov
Catalytic methods, particularly those employing non-heme manganese complexes, have also been shown to be effective for the oxidative N-demethylation of N,N-dimethylanilines, a process that shares mechanistic similarities with the dealkylation of more complex amines. mdpi.comresearchgate.net These reactions often proceed through a carbinolamine intermediate which then decomposes to the secondary amine and a carbonyl compound. mdpi.com While direct studies on this compound are not prevalent, the principles of these catalytic systems suggest their potential applicability.
The following table summarizes plausible derivatization strategies at the nitrogen linkage:
| Reaction Type | Reagents and Conditions | Expected Product |
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | N-alkyl-N-(furan-2-ylmethyl)-2,4-dimethylaniline |
| N-Dealkylation | 1. 2,2,2-Trichloroethyl chloroformate 2. Zn dust, Acetic acid | 2,4-Dimethylaniline |
| Oxidative N-Dealkylation | Non-heme Mn(II) complex, Oxidant (e.g., TBHP, PAA) | 2,4-Dimethylaniline and Furfural |
This table presents potential reactions based on established chemical principles for similar compounds.
Heterocyclic Ring Modification Studies on the Furan Moiety of this compound
The furan ring in this compound is an electron-rich heterocyclic system that is amenable to a variety of chemical transformations. numberanalytics.com Its diene character and susceptibility to electrophilic attack and hydrogenation provide multiple avenues for structural modification, leading to novel derivatives with potentially altered chemical and physical properties.
Cycloaddition Reactions
The furan ring can participate as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.commdpi.com This reaction allows for the construction of a six-membered ring, leading to the formation of 7-oxanorbornene derivatives. tudelft.nl The reactivity of the furan ring in Diels-Alder reactions is influenced by the substituents on both the furan and the dienophile. rsc.org While furan itself can be a reluctant diene due to its aromatic character, the reaction can be facilitated by using electron-poor dienophiles. acs.orgnih.gov For this compound, reaction with a dienophile such as maleimide (B117702) would be expected to yield the corresponding Diels-Alder adduct. nih.gov These reactions can exhibit stereoselectivity, often favoring the formation of the kinetically controlled endo product at lower temperatures, while the thermodynamically more stable exo product may be favored at higher temperatures. mdpi.com
Hydrogenation of the Furan Ring
The furan ring can undergo catalytic hydrogenation to yield the corresponding saturated tetrahydrofuran (B95107) derivative. This transformation eliminates the aromaticity of the furan ring and introduces greater conformational flexibility. Various catalysts, including those based on noble metals like palladium, platinum, and rhodium, as well as non-noble metals like nickel, are effective for the hydrogenation of furans. researchgate.netmdpi.com The reaction conditions, such as hydrogen pressure, temperature, and solvent, can influence the selectivity of the reaction, particularly in preventing the hydrogenolysis (ring-opening) of the furan ring. mdpi.com The electrochemical ring hydrogenation of furanic compounds has also been explored as a synthetic tool. rsc.org The complete hydrogenation of the furan moiety in this compound would produce N-((tetrahydrofuran-2-yl)methyl)-2,4-dimethylaniline.
Ring-Opening Reactions
Under certain conditions, particularly in the presence of acid and a nucleophilic solvent, the furan ring can undergo ring-opening reactions. mdpi.compharmaguideline.com For instance, the acid-catalyzed polymerization of furfuryl alcohol is known to involve ring-opening side reactions. mdpi.comresearchgate.net In the context of this compound, treatment with strong acids could potentially lead to the cleavage of the furan ring, forming linear carbonyl-containing structures. The specific products would depend on the reaction conditions and the presence of other reagents. For example, hydrogenolysis of furfural over certain metal catalysts can lead to ring-opened products like butanol and pentanediols. researchgate.net
Electrophilic Substitution
Furan is highly reactive towards electrophilic substitution, occurring preferentially at the C5 position (α-position) when the C2 position is already substituted. pearson.comchemicalbook.com The electron-donating nature of the oxygen atom increases the electron density of the ring, making it significantly more reactive than benzene. chemicalbook.com Therefore, this compound is expected to undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation at the 5-position of the furan ring under mild conditions. numberanalytics.compharmaguideline.com For example, bromination can be achieved using reagents like bromine in dioxane to yield the 5-bromo derivative. pearson.com
The following table summarizes potential modifications of the furan moiety:
| Reaction Type | Reagents and Conditions | Expected Major Product |
| Diels-Alder Cycloaddition | Maleimide, Heat | 7-oxanorbornene derivative |
| Catalytic Hydrogenation | H₂, Pd/C or Ni catalyst | N-((tetrahydrofuran-2-yl)methyl)-2,4-dimethylaniline |
| Ring-Opening | Strong acid (e.g., HCl), Water/Alcohol | Linear dicarbonyl compounds |
| Electrophilic Bromination | Br₂ in Dioxane | N-((5-bromofuran-2-yl)methyl)-2,4-dimethylaniline |
This table outlines plausible reactions for the furan moiety based on the known reactivity of furan derivatives.
Advanced Applications Research and Potential of N Furan 2 Ylmethyl 2,4 Dimethylaniline
Coordination Chemistry and Ligand Properties of N-(furan-2-ylmethyl)-2,4-dimethylaniline
There is currently a lack of published research on the coordination chemistry of this compound. The potential of this molecule to act as a ligand and form metal complexes has not been explored in dedicated studies.
Metal Complexation Studies
No specific studies detailing the complexation of this compound with various metal ions were found in the available scientific literature. For related compounds, furan (B31954) derivatives can coordinate with metals, and the lone pair of electrons on the nitrogen atom of the aniline (B41778) group could also participate in forming coordination bonds. nih.govsc.edu However, without experimental data, the specific chelating properties and coordination modes of the title compound remain unknown.
Structural Characterization of Metal Complexes (e.g., X-ray Diffraction, Spectroscopic)
As no metal complexes of this compound have been synthesized or reported, there is no structural characterization data available from techniques such as X-ray diffraction or spectroscopic analysis.
Catalytic Applications of Metal Complexes
The potential catalytic applications of any metal complexes derived from this compound have not been investigated. While furan-containing compounds are explored in catalysis, slideshare.net there is no specific information regarding this particular molecule.
Exploration in Materials Science
The application of this compound in the field of materials science has not been a subject of published research.
Organic Electronics and Optoelectronic Device Potential
While furan-containing polymers and molecules are considered promising for applications in organic electronics due to their electronic and optical properties, researchgate.netrsc.org there are no studies that specifically evaluate this compound for this purpose. Theoretical and experimental data on its charge transport properties, energy levels, and stability in electronic devices are not available.
Chemosensing and Molecular Recognition Applications
The potential of this compound in chemosensing and molecular recognition has not been explored. The furan and aniline moieties could potentially interact with specific analytes, but no research has been conducted to investigate these properties or to develop sensors based on this compound.
Polymerization and Macromolecular Integration
There is a notable absence of published research detailing the polymerization of this compound. The existing literature on furan-containing polymers typically focuses on derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) as precursors for polyesters, polyamides, and polyurethanes. Similarly, studies on polyanilines and their derivatives investigate the effects of various substituents on the polymer's properties. However, the specific integration of the this compound monomer into macromolecular structures, including polymerization methods, reaction kinetics, and the characterization of the resulting polymers, has not been documented in the available scientific papers.
Without experimental data, it is not possible to provide a detailed account of its polymerization behavior or the properties of any resulting polymers.
Photophysical Properties and Luminescence Studies of this compound
Similarly, in-depth investigations into the photophysical and luminescent properties of this compound are not readily found in the scientific literature. Research on the photoluminescence of furan-containing compounds often explores their potential in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. These studies typically involve detailed spectroscopic analysis, including the measurement of absorption and emission spectra, quantum yields, and fluorescence lifetimes.
However, such specific data for this compound is not available. Consequently, a detailed discussion of its photophysical characteristics, including any potential for luminescence and the factors that might influence it, cannot be provided at this time.
Conclusion and Future Research Perspectives on N Furan 2 Ylmethyl 2,4 Dimethylaniline
Summary of Key Findings on N-(furan-2-ylmethyl)-2,4-dimethylaniline
This compound is an aromatic amine derivative characterized by a furan (B31954) ring linked via a methylene (B1212753) bridge to the nitrogen atom of a 2,4-dimethylaniline (B123086) moiety. While specific research on this exact compound is not extensively documented in publicly available literature, key findings can be inferred from studies on structurally similar furan-aniline derivatives.
The core structure combines the properties of the furan ring, a five-membered aromatic heterocycle containing oxygen, with those of a substituted aniline (B41778). Furan and its derivatives are known for their versatile reactivity and presence in numerous biologically active compounds and functional materials. numberanalytics.comijsrst.com The furan moiety can participate in various reactions, including electrophilic substitution and Diels-Alder reactions, making it a valuable building block in organic synthesis. numberanalytics.com
The 2,4-dimethylaniline portion of the molecule influences its electronic properties and steric hindrance. The methyl groups are electron-donating, which can affect the reactivity of the aniline ring. Aniline and its derivatives are crucial precursors in the synthesis of dyes, polymers, and pharmaceuticals. wikipedia.org
Research on analogous compounds, such as N-(furan-2-ylmethyl)-3,4-dimethylaniline, provides some insight. moldb.com The synthesis of such compounds typically involves the reductive amination of furfural (B47365) with the corresponding dimethylaniline. The molecular formula for the closely related N-(furan-2-ylmethyl)-3,4-dimethylaniline is C13H15NO, with a molecular weight of 201.26 g/mol . moldb.com
Table 1: Chemical Properties of the Related Compound N-(Furan-2-ylmethyl)-3,4-dimethylaniline
| Property | Value | Reference |
| CAS Number | 356092-19-8 | moldb.com |
| Molecular Formula | C13H15NO | moldb.com |
| Molecular Weight | 201.26 g/mol | moldb.com |
Note: This data is for a structurally similar compound and is provided for illustrative purposes due to the limited availability of data for this compound.
Studies on other furan-based derivatives have highlighted their potential in medicinal chemistry, with some exhibiting anticancer and antimicrobial properties. nih.gov The biological activity is often attributed to the ability of the furan ring and associated functional groups to interact with biological targets.
Unaddressed Research Questions and Future Directions for this compound
The limited specific research on this compound leaves several questions unanswered and opens up numerous avenues for future investigation.
Key unaddressed research questions include:
Optimized Synthesis: What are the most efficient and environmentally friendly synthetic routes to produce this compound with high purity and yield?
Detailed Physicochemical Properties: A comprehensive characterization of its physical and chemical properties, such as solubility, stability, and spectroscopic data, is currently lacking.
Reactivity Profile: How does the specific substitution pattern of the dimethylaniline ring influence the reactivity of both the furan and aniline moieties?
Biological Activity: Does this compound exhibit any significant biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties? Structure-activity relationship (SAR) studies could elucidate the key structural features responsible for any observed effects.
Material Science Applications: Could this compound serve as a monomer or precursor for the synthesis of novel polymers or functional materials with interesting electronic or optical properties?
Future research directions should focus on:
Synthesis and Characterization: Development of a robust synthetic protocol followed by thorough characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography).
Biological Screening: A comprehensive screening of the compound's biological activity against various cell lines and microbial strains to identify potential therapeutic applications.
Computational Modeling: The use of computational chemistry to predict the compound's properties, reactivity, and potential interactions with biological targets, which can guide experimental work.
Polymer Synthesis: Exploration of its potential as a monomer in polymerization reactions to create novel materials.
Broader Implications of this compound Research in Organic and Materials Chemistry
The study of this compound and its analogues has broader implications for the fields of organic and materials chemistry.
In organic chemistry , research into the synthesis and reactivity of such furan-aniline derivatives contributes to the fundamental understanding of heterocyclic chemistry. The development of new synthetic methodologies for these compounds can expand the toolkit available to organic chemists for constructing complex molecules. researchgate.net Furan-containing compounds are valuable intermediates in the synthesis of a wide range of products. numberanalytics.com
In materials chemistry , the incorporation of furan and aniline moieties into a single molecule presents opportunities for the design of novel functional materials. Furan-based polymers are being investigated for applications in electronics, renewable energy, and sustainable plastics. The aniline component could impart conductivity or other desirable electronic properties. For instance, diaryl furan compounds are important for producing metal-complex dyes with improved light fastness. slideshare.net
Furthermore, the potential biological activity of these compounds aligns with the growing interest in developing new therapeutic agents. The furan nucleus is a pharmacologically active entity, and its derivatives have shown promise as anticancer agents. nih.gov The exploration of novel furan-based compounds could lead to the discovery of new drug candidates with unique mechanisms of action.
Q & A
Q. Methodological Focus
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Validated for DMA detection in honey and pears, with limits of quantification (LOQ) <1 ppb. Extraction involves ethyl acetate and anhydrous sodium sulfate, followed by acid/base hydrolysis to convert amitraz metabolites to DMA .
- Electrochemical Methods: Cyclic voltammetry at glassy carbon electrodes detects DMA via oxidation peaks at +0.6 V (vs. Ag/AgCl). This approach is suitable for real-time monitoring in bioremediation studies .
How does X-ray crystallography elucidate the molecular conformation of Schiff base derivatives related to this compound?
Structural Analysis Focus
Crystal structures of Schiff bases like N-(2-nitrobenzalidene)-2,4-dimethylaniline reveal non-planar geometries due to steric hindrance from methyl and nitro groups. Key parameters include dihedral angles between aromatic rings (e.g., 15–25°) and intermolecular hydrogen bonding (N–H⋯O), which influence third-order nonlinear optical properties .
What enzymatic pathways degrade 2,4-dimethylaniline, and how can their efficiency be enhanced?
Bioremediation Focus
Acinetobacter sp. strain YAA expresses aniline dioxygenase (AtdA), which oxidizes DMA via a Rieske non-heme iron mechanism. Directed evolution of AtdA improves catalytic activity by modifying substrate-binding residues (e.g., Phe → Trp mutations). Immobilization on silica nanoparticles enhances stability, achieving >90% degradation in 24 hours .
How do discrepancies arise between GLC and LC-MS/MS methods in quantifying amitraz metabolites?
Data Contradiction Analysis
Gas-liquid chromatography (GLC) with electron capture detection may underestimate DMA due to incomplete hydrolysis of metabolites like DMPF. In contrast, LC-MS/MS directly quantifies DMA without hydrolysis, reducing false negatives. Method validation should include spike-recovery tests (85–115% acceptable) and matrix-matched calibration .
What in vitro models assess the neurotoxic potential of 2,4-dimethylaniline?
Q. Toxicological Focus
- Xenopus Embryo Assays: Teratogenic effects (e.g., axial malformations) are observed at DMA concentrations >10 μM. LC50 values are derived via probit analysis .
- SH-SY5Y Neuronal Cells: DMA-induced cytotoxicity (IC50 ≈ 50 μM) is measured via MTT assays, with oxidative stress markers (e.g., ROS, glutathione depletion) quantified using fluorescent probes .
What strategies mitigate byproduct formation during copper-catalyzed borylamidation of 2,4-dimethylaniline?
Synthetic Chemistry Focus
Byproducts like homocoupling adducts arise from oxidative side reactions. Mitigation strategies include:
- Using ligand-stabilized copper catalysts (e.g., 1,10-phenanthroline) to suppress radical pathways.
- Lowering reaction temperatures (40–60°C) and optimizing CO pressure (1–2 atm) to favor carbonylative pathways over dimerization .
How does the furan-2-ylmethyl substituent influence TRPM8 antagonism?
Structure-Activity Relationship (SAR) Focus
The furan ring enhances lipophilicity (logP ≈ 2.5) and stabilizes binding via van der Waals interactions with TRPM8’s transmembrane domain. Methylation at the 2,4-positions on the aniline ring further reduces metabolic clearance (t1/2 > 4 hours in hepatic microsomes) .
What bioremediation approaches are effective for 2,4-dimethylaniline contamination?
Q. Environmental Chemistry Focus
- Phytoremediation: Arabidopsis thaliana engineered with bacterial AtdA degrades DMA in rhizosphere soil, achieving 70% removal in 14 days .
- Biochar Adsorption: Activated biochar (pH 7, 25°C) achieves >95% DMA adsorption via π-π interactions and hydrogen bonding. Isotherms follow the Langmuir model (qmax ≈ 120 mg/g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
